molecular formula C17H22N2OS B11586114 2-(Benzylsulfanyl)-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol

2-(Benzylsulfanyl)-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol

Cat. No.: B11586114
M. Wt: 302.4 g/mol
InChI Key: USIWEOZXQKXTKP-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a benzylsulfanyl group at position 2, a methyl group at position 6, a 3-methylbutyl group at position 5, and a hydroxyl group at position 4 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl

Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford pyrimidino derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidines depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzylsulfanyl)-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzylsulfanyl)-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-benzylsulfanyl-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H22N2OS/c1-12(2)9-10-15-13(3)18-17(19-16(15)20)21-11-14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3,(H,18,19,20)

InChI Key

USIWEOZXQKXTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CCC(C)C

Origin of Product

United States

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